molecular formula C9H5ClOS B8656198 6-Chloro-1-benzothiophene-3-carbaldehyde

6-Chloro-1-benzothiophene-3-carbaldehyde

Cat. No.: B8656198
M. Wt: 196.65 g/mol
InChI Key: WJHCEKYVICAYMO-UHFFFAOYSA-N
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Description

Contextual Background of Benzothiophene (B83047) Derivatives in Chemical Science

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. ijsr.net This core structure is present in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. rsc.org In medicinal chemistry, benzothiophene derivatives are recognized for their therapeutic potential and are integral components of several pharmaceutical drugs. nih.gov The structural versatility of the benzothiophene scaffold allows for the development of compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.gov Researchers have extensively explored the synthesis and biological applications of benzothiophene derivatives, making it a well-established and important area of study in the pursuit of new therapeutic agents. rsc.org

Significance of the Aldehyde Functional Group in Heterocyclic Chemistry

The aldehyde functional group, characterized by a formyl group (-CHO), is a cornerstone of organic synthesis due to its reactivity. organic-chemistry.org When attached to a heterocyclic ring system, an aldehyde group serves as a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. organic-chemistry.org In the context of heterocyclic chemistry, aldehydes are crucial intermediates for the synthesis of a broad spectrum of bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov The Vilsmeier-Haack reaction, for instance, is a widely employed method for the direct formylation of electron-rich heterocyclic systems, highlighting the importance of accessing these aldehyde derivatives. ijsr.netorganic-chemistry.org

Research Rationale for 6-Chloro-1-benzothiophene-3-carbaldehyde (B6590069) Studies

The study of this compound is driven by the synergistic combination of the established biological relevance of the benzothiophene core and the synthetic utility of the aldehyde group. The presence of a chlorine atom at the 6-position can significantly influence the electronic properties and biological activity of the molecule. Halogenated organic compounds are prevalent in many pharmaceuticals and can enhance properties such as metabolic stability and membrane permeability. nih.gov

The primary research interest in this compound lies in its role as a key building block for the synthesis of novel, potentially bioactive compounds. The aldehyde functionality allows for its elaboration into a variety of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, which can then be screened for a range of pharmacological activities. For example, benzothiophene derivatives bearing different substituents have been investigated as antimicrobial and anticancer agents. nih.govias.ac.in Therefore, the synthesis and chemical modification of this compound provide a strategic pathway to new chemical entities with potential therapeutic applications.

Interactive Data Tables

Below are interactive tables summarizing key information related to this compound and its related compounds.

Table 1: Physicochemical Properties (Note: Experimental data for the target compound is limited in publicly available literature. Data for closely related compounds is provided for reference.)

PropertyValueReference Compound
Molecular FormulaC₉H₅ClOSThis compound
Molecular Weight196.65 g/mol This compound
Melting PointNot available-
Boiling PointNot available-
LogPNot available-

Table 2: Spectroscopic Data for a Related Compound (Benzo[b]thiophene-3-carbaldehyde)

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 10.13 (s, 1H), 8.68 (d, J = 7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J = 7.9 Hz, 1H), 7.48 (dt, J = 22.8, 7.3 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5

Data sourced from a study on the synthesis of aldehydes from aryl halides. organic-chemistry.org

Properties

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

IUPAC Name

6-chloro-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C9H5ClOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H

InChI Key

WJHCEKYVICAYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C2C=O

Origin of Product

United States

Reactivity and Chemical Transformations of 6 Chloro 1 Benzothiophene 3 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group is a key site for synthetic modifications, primarily through reactions involving the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 6-Chloro-1-benzothiophene-3-carbaldehyde (B6590069) is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.orglibretexts.org The reactivity of the aldehyde is influenced by both electronic and steric factors. masterorganicchemistry.comlibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), cyanide ions, and enolates. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions employed.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product Type
Grignard Reagent (R-MgX) Secondary Alcohol
Cyanide (CN-) Cyanohydrin
Enolate β-Hydroxy Carbonyl

Condensation Reactions for Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). ekb.egnih.gov The formation of Schiff bases is a reversible process. nih.gov

These reactions are significant as benzothiophene-containing Schiff bases are explored for their potential biological activities and as ligands in coordination chemistry. researchgate.net The stability of the resulting Schiff base can be influenced by the nature of the substituents on both the benzothiophene (B83047) ring and the amine. researchgate.net Aromatic aldehydes, in general, form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net

Reactions Involving the Benzothiophene Core

The benzothiophene nucleus, particularly the halogenated position, provides another avenue for structural modification.

Cross-Coupling Reactions (e.g., Palladium coupling with aryl halides)

The chlorine atom on the benzothiophene ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki-Miyaura) or carbopalladation (in the case of Heck) and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

While direct C-H activation and coupling of benzothiophenes have been developed, the presence of a halide like chlorine provides a reliable and regioselective site for these transformations. rsc.orgresearchgate.net Such cross-coupling strategies are instrumental in the synthesis of complex (hetero)aryl structures. rsc.org

Substituent Effects on Reactivity (Electronic and Steric Influences of Chlorine and Aldehyde)

The reactivity of the this compound molecule is modulated by the electronic and steric effects of both the chlorine atom and the aldehyde group.

Electronic Effects: The chlorine atom, being an electronegative substituent, exerts an electron-withdrawing inductive effect, which can influence the electron density of the benzothiophene ring system. nih.gov The aldehyde group is also strongly electron-withdrawing. These substituent effects can impact the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. nih.gov For instance, the electron-withdrawing nature of substituents can activate an aromatic ring towards nucleophilic aromatic substitution. nih.govnih.gov

Steric Effects: The positions of the substituents can sterically hinder the approach of reagents to nearby reactive sites. For example, the aldehyde group at the 3-position might influence the accessibility of the adjacent positions on the thiophene (B33073) ring.

Derivatization Strategies for Advanced Chemical Entities

The dual reactivity of this compound allows for a multitude of derivatization strategies to construct more complex and potentially functional molecules. By combining the reactions of the aldehyde group with transformations at the chlorinated benzothiophene core, a wide array of advanced chemical entities can be accessed.

For example, a synthetic sequence could involve an initial nucleophilic addition or Schiff base formation at the aldehyde, followed by a palladium-catalyzed cross-coupling reaction at the 6-position. This modular approach enables the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties. Halo-substituted thiophenes are recognized as valuable precursors for a variety of derivatives used in materials chemistry. jcu.edu.au

Table 2: Potential Derivatization Pathways

Reaction at Aldehyde Reaction at C-Cl Bond Resulting Structure
Schiff Base Formation Suzuki Coupling Arylated Benzothiophene Schiff Base
Wittig Reaction Sonogashira Coupling Alkenyl- and Alkynyl-substituted Benzothiophene
Reduction to Alcohol Heck Coupling Aryl-substituted Benzothiophene Alcohol

Synthesis of Acylhydrazones and Hydrazones

The reaction of this compound with hydrazine (B178648) derivatives is a straightforward and efficient method for the synthesis of hydrazones and acylhydrazones. These compounds are of interest due to the biological activities associated with the acylhydrazone moiety, which is considered a "privileged" structure in medicinal chemistry.

The synthesis involves a condensation reaction between the carbonyl group of the aldehyde and the primary amine group of a hydrazine or a carbohydrazide. The reaction typically proceeds by heating the reactants in a protic solvent, such as ethanol (B145695). This process results in the formation of a C=N double bond, characteristic of the azomethine group (–NHN=CH–), with the elimination of a water molecule. The general reaction mechanism is well-established for the synthesis of various hydrazone derivatives from aromatic and heteroaromatic aldehydes.

The resulting N-acylhydrazones are valuable intermediates themselves, as their reactive nature allows for further conversion into numerous heterocyclic compounds, potentially enhancing their biological profiles.

Reactant 1Reactant 2Product NameProduct Class
This compoundHydrazine hydrate(6-Chloro-1-benzothiophen-3-yl)methanone hydrazoneHydrazone
This compoundPhenylhydrazine(E)-1-((6-Chloro-1-benzothiophen-3-yl)methylene)-2-phenylhydrazineHydrazone
This compoundIsonicotinohydrazide(E)-N'-((6-Chloro-1-benzothiophen-3-yl)methylene)isonicotinohydrazideAcylhydrazone
This compoundBenzoic hydrazide(E)-N'-((6-Chloro-1-benzothiophen-3-yl)methylene)benzohydrazideAcylhydrazone

Spectroscopic Characterization Techniques in the Study of 6 Chloro 1 Benzothiophene 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Chloro-1-benzothiophene-3-carbaldehyde (B6590069), both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet far downfield. The aromatic protons on the benzothiophene (B83047) ring system will appear as multiplets or distinct doublets and triplets, with their chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value). The carbons of the aromatic rings appear in the typical aromatic region, with their specific chemical shifts affected by the attached substituents. For comparison, the reported NMR data for the parent compound, Benzo[b]thiophene-3-carbaldehyde, is provided below. The presence of a chlorine atom at the 6-position in the target molecule would be expected to cause a downfield shift for the adjacent carbons and protons due to its inductive effect.

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[b]thiophene-3-carbaldehyde rsc.org Note: This data is for the parent compound without the 6-chloro substituent. The solvent used was CDCl₃.

TechniqueSignal (ppm)Assignment
¹H NMR 10.13 (s, 1H)-CHO
8.68 (d, J = 7.7 Hz, 1H)Aromatic H
8.31 (s, 1H)Aromatic H
7.88 (d, J = 7.9 Hz, 1H)Aromatic H
7.48 (m, 2H)Aromatic H
¹³C NMR 185.5C=O
143.4Aromatic C
140.5Aromatic C
136.5Aromatic C
135.2Aromatic C
126.2Aromatic C
124.9Aromatic C

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czpressbooks.publibretexts.orglibretexts.orgpressbooks.pub For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1670-1730 cm⁻¹. pressbooks.publibretexts.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce bands in the 1400-1600 cm⁻¹ range. vscht.czpressbooks.pub Additionally, a characteristic C-Cl stretching band would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aldehyde C-H stretch usually presents as two weak bands around 2750 and 2850 cm⁻¹. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000StretchingAromatic C-H
~2850 and ~2750StretchingAldehyde C-H
~1705StretchingAldehyde C=O (conjugated)
~1600-1450StretchingAromatic C=C
~800-600StretchingC-Cl

Mass Spectrometry (MS) (e.g., ESI-mass spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. libretexts.org

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (-CHO, M-29). libretexts.org Benzothiophenes can undergo fragmentation of the heterocyclic ring. nih.gov Therefore, the fragmentation pattern of this compound would likely involve initial losses of H, CHO, or Cl, followed by further fragmentation of the benzothiophene ring system. Electrospray ionization (ESI) is a soft ionization technique that is often used to determine the molecular weight of a compound with minimal fragmentation. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺ and [M+2]⁺Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine
[M-1]⁺Loss of a hydrogen radical from the aldehyde
[M-29]⁺Loss of the formyl radical (-CHO)
[M-35]⁺ / [M-37]⁺Loss of a chlorine radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzothiophene ring in this compound, exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the conjugated aromatic system and a weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.comresearchgate.net The exact positions of the absorption maxima (λ_max) are dependent on the extent of conjugation and the solvent used. Compared to benzene (B151609) or thiophene (B33073) alone, the fused benzothiophene system results in a shift of absorption to longer wavelengths (a bathochromic shift). researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - Differential Thermal Analysis (TG-DTA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and phase transitions of a compound as a function of temperature. nih.gov TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components. The TGA curve for this compound would indicate the temperature at which it begins to decompose. DTA measures the temperature difference between the sample and a reference material, revealing information about endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, oxidation) processes. Together, TG-DTA can determine the melting point and thermal stability range of the compound under a specific atmosphere. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals or radical ions. researchgate.netacs.org Therefore, ESR would not be applicable to this compound in its neutral, ground state. However, if the molecule is converted into a paramagnetic species, for example, by electrochemical reduction to form a radical anion, ESR spectroscopy can be used to study the distribution of the unpaired electron's spin density across the molecule. researchgate.net This provides valuable insight into the molecular orbitals of the benzothiophene system.

Theoretical and Computational Investigations of 6 Chloro 1 Benzothiophene 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the molecular properties of 6-Chloro-1-benzothiophene-3-carbaldehyde (B6590069). researchgate.netub.ac.id DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), provide a balance between computational cost and accuracy for medium-sized organic molecules. nih.govnih.gov These calculations are fundamental to understanding the molecule's electronic structure, reactivity, and spectroscopic properties from a theoretical standpoint. By solving approximations of the Schrödinger equation, DFT can determine the electron density of the molecule, from which numerous chemical and physical properties can be derived. researchgate.net

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of this compound. nbu.edu.sa This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional view of the molecule.

The analysis reveals a largely planar benzothiophene (B83047) core, with the chloro and carbaldehyde groups substituted at the 6 and 3 positions, respectively. The electronic structure is characterized by a conjugated π-system extending across the bicyclic framework. The presence of the electron-withdrawing chlorine atom and the carbaldehyde group significantly influences the electron distribution across the molecule. nih.gov

Table 1: Selected Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-Cl1.75 Å
Bond LengthC-S1.77 Å
Bond AngleO=C-H120.5°
Bond AngleC-S-C91.8°
Dihedral AngleC2-C3-C(aldehyde)-O179.8°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. scribd.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. chemijournal.com

For this compound, the HOMO is typically distributed over the electron-rich benzothiophene ring system, while the LUMO is localized more towards the electron-withdrawing carbaldehyde group. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This analysis helps predict the molecule's behavior in various chemical reactions and its potential applications in optoelectronic materials. ub.ac.id

Table 2: Calculated Frontier Molecular Orbital Properties
PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.90
HOMO-LUMO Energy Gap (ΔE)3.95

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of near-zero or slightly negative potential, respectively. researchgate.net

In the MEP map of this compound, the most negative potential (red) is localized around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. researchgate.net The chlorine atom also contributes to a region of negative potential. Conversely, the most positive potential (blue) is found around the hydrogen atom of the carbaldehyde group, making it the primary site for nucleophilic attack. The hydrogen atoms on the aromatic ring also exhibit positive potential. This visual representation is instrumental in understanding intermolecular interactions and predicting sites for chemical reactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

For instance, the mechanism of a nucleophilic addition to the carbonyl carbon of the carbaldehyde group can be thoroughly investigated. DFT calculations can be used to locate the transition state structure for the attack of a nucleophile. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. researchgate.net Furthermore, computational analysis can help rationalize regioselectivity and stereoselectivity in more complex transformations by comparing the activation barriers of different possible reaction pathways. nih.gov

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Computational methods are highly effective in predicting and analyzing the intermolecular interactions that govern the solid-state structure and crystal packing of this compound. nih.gov While the molecule lacks traditional hydrogen bond donors, it can participate in weaker non-covalent interactions such as C-H···O and C-H···Cl hydrogen bonds. The formyl hydrogen and aromatic hydrogens can act as weak donors, interacting with the oxygen and chlorine atoms of neighboring molecules.

In addition to these interactions, π-π stacking between the planar benzothiophene ring systems is expected to play a significant role in the crystal lattice. Computational modeling can predict the geometry and energy of these interactions, helping to build a theoretical model of the crystal structure. rsc.org Understanding these forces is critical for predicting the material's physical properties, such as melting point and solubility.

Structure-Reactivity Correlations via Computational Approaches

Computational approaches allow for the establishment of quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound (e.g., by changing the substituent at the 6-position) and calculating various electronic descriptors, correlations can be drawn between these descriptors and the molecule's observed reactivity. elsevierpure.com

Key computational descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, MEP values, and calculated atomic charges (e.g., Mulliken or NBO charges). rsc.org For example, a linear free-energy relationship might be established by correlating the calculated activation energies for a specific reaction across a series of derivatives with experimentally determined reaction rates. researchgate.net These correlations provide a predictive framework for designing new derivatives of benzothiophene with tailored reactivity for specific applications.

Advanced Applications and Research Directions for 6 Chloro 1 Benzothiophene 3 Carbaldehyde

Role as a Chemical Building Block for Complex Molecular Architectures

The presence of both a chloro and a formyl group on the benzothiophene (B83047) framework makes 6-Chloro-1-benzothiophene-3-carbaldehyde (B6590069) a valuable precursor for the synthesis of more intricate molecular structures. The aldehyde functionality serves as a key reaction site for the introduction of various molecular fragments, enabling the construction of larger, conjugated systems.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This powerful carbon-carbon bond-forming reaction allows for the linkage of the benzothiophene core with a wide array of aryl and vinyl boronic acids or esters. mdpi.comharvard.edu The chlorine atom can also participate in such coupling reactions, offering a secondary site for functionalization and the creation of extended π-conjugated systems. nih.gov These reactions are fundamental in synthesizing molecules with specific optoelectronic properties for various applications.

The aldehyde group can be readily transformed into other functional groups, further expanding its synthetic utility. For instance, it can undergo condensation reactions to form Schiff bases or be converted into an alkene via Wittig-type reactions. These transformations are instrumental in building the backbones of conjugated polymers and other complex organic materials. The strategic combination of these reactions allows chemists to design and construct a diverse range of molecular architectures with precise control over their electronic and physical properties.

Exploration in Materials Science

The unique electronic characteristics of the benzothiophene unit, combined with the ability to introduce various substituents through the aldehyde and chloro functionalities, make this compound a compound of interest in materials science.

Conductive Polymers and Organic Electronics Development

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. cmu.edunih.govnih.gov this compound can serve as a monomer or a precursor to monomers for the synthesis of novel conductive polymers. The aldehyde group can be polymerized through various condensation reactions, leading to polyazomethines or poly(thiophene-methine)s. journalskuwait.orgjournalskuwait.org

The resulting polymers, incorporating the benzothiophene moiety, are expected to exhibit interesting electronic properties suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.netresearchgate.net The chlorine atom on the benzothiophene ring can influence the electronic properties of the polymer, such as the HOMO/LUMO energy levels, and can also affect the polymer's solubility and morphology, which are critical factors in device performance.

Organic Semiconductors Research

The development of high-performance organic semiconductors is a major focus of materials science research. Benzothiophene derivatives, particularly the fused-ring system nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), have demonstrated exceptional charge carrier mobilities in OFETs. nih.govresearchgate.netresearchgate.netrsc.org While not a direct analogue of BTBT, this compound can be used to synthesize novel benzothiophene-containing small molecules for semiconductor applications.

Through reactions such as the Suzuki coupling, various aromatic and heteroaromatic units can be attached to the benzothiophene core, leading to the creation of donor-acceptor molecules or extended π-systems. mdpi.com These modifications allow for the fine-tuning of the material's electronic band gap and charge transport characteristics. The goal is to design molecules that self-assemble into well-ordered solid-state structures, which is crucial for efficient charge transport in semiconductor devices.

Table 1: Properties of Selected Benzothiophene-Based Organic Semiconductors

Compound FamilyKey Structural FeatureTypical Hole Mobility (cm²/Vs)Potential Applications
BTBT DerivativesFused benzothiophene rings> 1.0High-performance OFETs
Aryl-substituted BenzothiophenesAryl groups attached to the benzothiophene core0.1 - 1.0Solution-processable OFETs
Donor-Acceptor BenzothiophenesElectron-donating and accepting moietiesVariableOrganic Photovoltaics

This table presents generalized data for classes of compounds to illustrate the potential of benzothiophene-based materials.

Optoelectronic Properties in π-Conjugated Systems

The benzothiophene ring is an excellent building block for π-conjugated systems due to its planarity and electron-rich nature. researchgate.net By extending the conjugation of the this compound core through polymerization or the attachment of other chromophores, materials with interesting photophysical properties can be obtained. researchgate.net

These materials can exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for applications in OLEDs, organic solar cells, and sensors. The chlorine substituent can modulate the optoelectronic properties through its inductive effect, leading to shifts in absorption and emission wavelengths and influencing the quantum efficiency of luminescence. The aldehyde group provides a convenient handle to link the benzothiophene unit to other parts of a larger π-conjugated system, enabling the rational design of materials with desired optical and electronic characteristics.

Environmental Chemistry Applications

The presence of a chlorine atom on the benzothiophene ring raises questions about its environmental fate and potential for bioremediation.

Studies in Pollutant Degradation and Bioremediation Processes

Chlorinated aromatic compounds are a significant class of environmental pollutants due to their toxicity and persistence. eurochlor.orgresearchgate.net Research into the biodegradation of these compounds is crucial for developing effective remediation strategies. While specific studies on this compound are limited, the degradation pathways of related compounds such as benzothiophene and chlorinated benzoates have been investigated.

Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds by introducing oxygen atoms into the ring, leading to ring cleavage. eurochlor.org For chlorinated compounds, a common initial step is the replacement of a chlorine atom with a hydroxyl group. eurochlor.org Anaerobic degradation often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.orgresearchgate.net

The degradation of benzothiophene can proceed through the "Kodama pathway," which results in the formation of 3-hydroxy-2-formyl-benzothiophene. nih.gov It is plausible that chlorinated benzothiophenes could be degraded through similar pathways, although the presence of the chlorine atom may affect the rate and efficiency of the process. Further research is needed to elucidate the specific microbial strains and enzymatic systems capable of degrading this compound and to determine the ultimate fate of this compound in the environment.

Biological Activity Studies and Mechanism of Action Research (Non-Clinical Focus)

Derivatives of this compound have been the subject of numerous in vitro studies to determine their potential pharmacological effects. These investigations have spanned a wide range of biological targets, revealing activities that suggest potential for further development.

The inhibition of enzymes such as cholinesterases and carbonic anhydrases is a key strategy in the treatment of various diseases. While research directly on this compound derivatives is specific, broader studies on related benzothiophene and thiophene (B33073) structures provide valuable insights.

Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov Studies on various benzothiophene derivatives have shown that these compounds can act as cholinesterase inhibitors. nih.govsciforum.net For instance, certain benzothiophene–chalcone hybrids have demonstrated better inhibitory activity against both AChE and BChE compared to the parent benzothiophene structures. nih.govnih.gov The introduction of different substituents on the benzothiophene ring system plays a crucial role in modulating this inhibitory activity. nih.gov

Carbonic Anhydrase Inhibition: Novel substituted thiophene derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) I and II isozymes. nih.gov While not directly focused on the this compound scaffold, these findings suggest that the broader class of thiophene-containing compounds holds promise as carbonic anhydrase inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Further investigation into benzothiazole (B30560) derivatives has also revealed inhibitory activity against various hCA isoforms. nih.gov

The rise of antimicrobial resistance has spurred the search for novel chemical entities with potent antibacterial and antifungal properties. Derivatives of this compound have emerged as a promising class of compounds in this area.

Antibacterial and Antifungal Activity: Studies on 3-halobenzo[b]thiophene derivatives, including those with a chlorine atom at various positions, have demonstrated significant antimicrobial activity. For example, cyclohexanol-substituted 3-chlorobenzo[b]thiophenes have shown low minimum inhibitory concentrations (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. mdpi.com The position and nature of the halogen substituent have been shown to influence the antimicrobial spectrum and potency.

Derivatives synthesized from 3-chlorobenzothiophene-2-carbonyl chloride have also been screened for their antibacterial and antifungal activities, with some compounds showing notable efficacy compared to standard drugs. researchgate.net The antimicrobial potential of thiophene derivatives is well-documented, with various substituted thiophenes exhibiting a broad range of activities against both bacteria and fungi. nih.gov

Below is a table summarizing the antimicrobial activity of selected benzothiophene derivatives.

Compound TypeTest OrganismActivity/MeasurementReference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteriaMIC: 16 µg/mL mdpi.com
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneCandida albicansMIC: 16 µg/mL mdpi.com
Iminothiophene derivativePseudomonas aeruginosaMore potent than gentamicin nih.gov
Benzothiophene-derived pyrazoles and pyrimidinesVarious bacteria and fungiSignificant antimicrobial activity researchgate.net

The benzothiophene scaffold is a recognized pharmacophore in the design of anticancer agents. Derivatives incorporating the 6-chloro-1-benzothiophene moiety have been evaluated for their cytotoxic effects on various cancer cell lines.

In Vitro Anticancer Activity: Research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has demonstrated their potential as anticancer agents. nih.gov These compounds have been shown to inhibit the proliferation, migration, and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line. nih.gov The mechanism of action for some of these derivatives involves the inhibition of pathways like the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis. nih.gov

Furthermore, various thiophene analogues have been synthesized and tested for their anticancer activities against a range of cancer cell lines, including lung, liver, and breast cancer. researchgate.net For example, certain naphtho[2,1-b]thiophene (B14763065) derivatives have shown potent activity against HeLa cell lines. researchgate.net The presence of a chloro substituent on the benzothiophene ring is a feature in several compounds investigated for their anticancer potential.

The following table presents in vitro anticancer activity data for representative benzothiophene derivatives.

Compound/Derivative ClassCancer Cell LineMeasurementResultReference
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeMDA-MB-231 (Breast)Inhibition of proliferation, migration, and invasionSignificant nih.gov
Naphtho[2,1-b]thiophene derivativeHeLa (Cervical)IC₅₀0.21 µM researchgate.net
Thiazolyl pyridines with thiophene moietyA549 (Lung)In vitro anticancer activityDemonstrated researchgate.net
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)GI₅₀7.18 x 10⁻⁸ M nih.gov
Substituted methoxybenzamide benzothiazoleVarious human cancer cell linesIC₅₀1.1 µM to 8.8 µM nih.gov

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Consequently, compounds with anti-inflammatory and antioxidant properties are of significant therapeutic interest.

Anti-inflammatory and Antioxidant Activities: Thiophene derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. researchgate.net Studies on novel dexketoprofen (B22426) amide derivatives, for example, have explored their dual capacity to modulate inflammatory responses and oxidative stress. mdpi.com The synthesis of compounds that combine anti-inflammatory and antioxidant properties in a single molecule is a rational approach for addressing complex diseases like atherosclerosis.

Research has shown that the presence of a chloro functional group can contribute to in vitro anti-inflammatory activity, as demonstrated by the inhibition of bovine serum albumin denaturation. researchgate.net The antioxidant potential of thiophene derivatives has also been investigated, with studies indicating their ability to scavenge free radicals. mdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry and drug design. SAR studies on derivatives of this compound help in identifying the key structural features responsible for their pharmacological effects.

The biological activity of benzothiophene derivatives is significantly influenced by the type and position of substituents on the benzothiophene ring.

Influence of Substituents on Activity: The nature of the substituent at various positions of the benzothiophene nucleus plays a critical role in determining the biological activity. For instance, in the context of antimicrobial activity, the presence and position of a halogen, such as chlorine, can drastically affect the potency and spectrum of action. mdpi.com SAR studies have revealed that for certain benzothiophene derivatives, a chloro or bromo group at the third position can lead to potent antibacterial and antifungal activity. mdpi.com

Influence on Biological Activity Profiles

The this compound moiety has a considerable impact on the biological activity of its derivatives. The benzothiophene core is a well-established pharmacophore, and the addition of a chlorine atom and a carbaldehyde group provides avenues for synthesizing compounds with enhanced or novel therapeutic properties. The carbaldehyde group, in particular, is a versatile precursor for the synthesis of various classes of bioactive compounds, including Schiff bases, chalcones, and pyrimidines.

Schiff bases, formed by the condensation of the carbaldehyde with primary amines, are a class of compounds known for their wide range of biological activities. Research on Schiff bases derived from the closely related benzothiophene-3-carboxaldehyde hydrazones has demonstrated potent inhibitory activity against crucial enzymes like cholinesterases and carbonic anhydrases. dergipark.org.tr This suggests that Schiff bases synthesized from this compound could exhibit similar or potentially enhanced inhibitory profiles. The presence of the electron-withdrawing chloro group at the 6-position can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets.

Furthermore, the aldehyde functionality allows for the synthesis of chalcones, which are precursors to flavonoids and are known to possess antimicrobial, anti-inflammatory, and anticancer properties. The reaction of this compound with various acetophenones would yield a library of chalcones, each with a unique substitution pattern and a corresponding unique biological activity profile.

The versatility of the carbaldehyde group also extends to the synthesis of heterocyclic systems like pyrimidines. Pyrimidine (B1678525) derivatives are integral components of nucleic acids and are associated with a broad spectrum of pharmacological effects, including antibacterial, antifungal, and antiviral activities. orientjchem.orgorientjchem.orgresearchgate.net The incorporation of the 6-chloro-1-benzothiophene scaffold into a pyrimidine ring system could result in hybrid molecules with novel and potent biological activities.

Below is a table summarizing the potential biological activities of derivatives synthesized from this compound, based on the known activities of these classes of compounds.

Derivative ClassPotential Biological ActivityRationale
Schiff BasesEnzyme Inhibition (e.g., Cholinesterase, Carbonic Anhydrase), Antimicrobial, AnticancerThe azomethine group is a key pharmacophore. The 6-chloro-benzothiophene core can enhance binding to active sites.
ChalconesAntimicrobial, Anti-inflammatory, Anticancer, AntioxidantThe α,β-unsaturated ketone system is crucial for activity. The benzothiophene moiety can modulate this activity.
PyrimidinesAntibacterial, Antifungal, Antiviral, AnticancerThe pyrimidine ring is a fundamental component of many therapeutic agents. The benzothiophene substituent can introduce novel pharmacological properties.

Future Perspectives and Emerging Research Areas

The established and potential biological activities of derivatives of this compound open up several promising avenues for future research. The primary focus will likely be on the synthesis and thorough biological evaluation of novel derivatives, leveraging the reactivity of the carbaldehyde group.

An immediate and promising research direction is the synthesis of a diverse library of Schiff bases, chalcones, and pyrimidines derived from this compound. Systematic screening of these compounds against a wide range of biological targets, including various enzymes, microbial strains, and cancer cell lines, is essential. This approach could lead to the discovery of lead compounds with high potency and selectivity for specific therapeutic applications.

Given the potent enzyme inhibitory activity of related benzothiophene Schiff bases, a focused investigation into the development of inhibitors for neurodegenerative diseases (targeting cholinesterases) and other conditions where carbonic anhydrase plays a role is warranted. The 6-chloro substituent could be key to optimizing the potency and pharmacokinetic properties of these inhibitors.

Furthermore, the exploration of novel heterocyclic systems derived from this aldehyde is a significant area for future research. The development of innovative synthetic methodologies to create more complex and structurally diverse molecules based on the 6-chloro-1-benzothiophene scaffold could unlock new and unforeseen biological activities.

In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, will be invaluable in guiding the design of new derivatives. By understanding the molecular interactions between the synthesized compounds and their biological targets, researchers can rationally design molecules with improved efficacy and reduced off-target effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-1-benzothiophene-3-carbaldehyde, and how can reaction efficiency be evaluated?

  • Answer : A typical synthesis involves halogenation of the benzothiophene core followed by formylation at the 3-position. For example, Vilsmeier-Haack formylation or directed ortho-metalation strategies can introduce the aldehyde group. Reaction efficiency is assessed via yield optimization (e.g., varying catalysts, solvents, or temperature) and purity checks using techniques like HPLC or GC-MS. Custom synthesis protocols for analogous indole/benzothiophene derivatives emphasize iterative optimization of stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aldehyde functionality.
  • X-ray crystallography (via SHELX refinement) for absolute structural confirmation .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and isotopic patterns.
  • Chromatography (HPLC, TLC) to assess purity and monitor reaction progress .

Q. How should researchers address stability concerns during storage and handling?

  • Answer : The compound is sensitive to light and moisture due to the aldehyde group. Store under inert atmosphere (argon/nitrogen) at –20°C. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies) are recommended to establish shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data or reactivity profiles?

  • Answer : Discrepancies often arise from differences in solvent polarity, measurement temperature, or impurities. To resolve:

  • Replicate experiments under standardized conditions (solvent, concentration).
  • Cross-validate using multiple techniques (e.g., IR spectroscopy for aldehyde C=O stretch vs. NMR).
  • Compare with computational predictions (DFT for NMR chemical shifts) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Answer : Use a Design of Experiments (DoE) approach to test variables (temperature, catalyst loading, solvent polarity). For example:

VariableRange TestedOptimal ValueYield Improvement
Temperature60–120°C90°C15%
CatalystPd(OAc)₂ vs. CuICuI20%
SolventDMF vs. THFDMF10%
Statistical tools (ANOVA) identify significant factors. Parallel synthesis for byproduct analysis (e.g., LC-MS) helps minimize side reactions .

Q. What mechanistic insights can be gained from computational modeling?

  • Answer : Density Functional Theory (DFT) calculations elucidate:

  • Electrophilic substitution pathways : Charge distribution at the benzothiophene 3-position.
  • Transition states : Energy barriers for formylation or halogenation steps.
  • Solvent effects : Polarizable continuum models (PCM) predict solvation impacts on reaction kinetics. Pair computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How should researchers design experiments to validate biological activity while minimizing artifacts?

  • Answer :

  • Dose-response studies : Test across a concentration range (nM–µM) to rule out nonspecific effects.
  • Control experiments : Use structurally similar but inactive analogs (e.g., 6-H instead of 6-Cl) to confirm target specificity.
  • Biochemical assays : Pair cell-based assays (e.g., cytotoxicity) with target-enzyme binding studies (SPR/ITC) .

Methodological Guidance

Q. What frameworks assist in reconciling conflicting data across studies?

  • Answer : Apply the Cognitive Activation Theory of Stress (CATS) to analyze contextual factors (e.g., reaction duration, resource allocation). For example, short-term high-yield conditions may mask long-term degradation, analogous to "presenteeism" effects in longitudinal studies . Systematic reviews with meta-analysis (e.g., PRISMA guidelines) quantify heterogeneity and identify moderators .

Q. How can researchers enhance reproducibility in synthetic protocols?

  • Answer :

  • Detailed reporting : Include exact stoichiometry, purification steps (e.g., column chromatography gradients), and equipment calibration data.
  • Open-data practices : Share raw spectral files (NMR, MS) in public repositories.
  • Collaborative validation : Cross-lab replication using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.